molecular formula C12H10FNO3 B3136006 2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid CAS No. 407640-15-7

2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid

Cat. No.: B3136006
CAS No.: 407640-15-7
M. Wt: 235.21 g/mol
InChI Key: BYFWOMRUSAYTCY-UHFFFAOYSA-N
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Description

The compound 2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid (CAS: 866332-18-5) is an oxazole derivative featuring a 4-fluorophenyl substituent at the oxazole ring’s 2-position and a methyl group at the 5-position. A carboxylic acid functional group is attached via a methylene bridge at the 4-position of the heterocyclic core. Its molecular formula is C₁₂H₁₀FNO₃, with a molecular weight of 235.21 g/mol (calculated from constituent atomic masses).

The fluorine atom at the para position of the phenyl ring enhances metabolic stability and bioavailability, a common strategy in medicinal chemistry to optimize drug-like properties.

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-7-10(6-11(15)16)14-12(17-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFWOMRUSAYTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid typically involves the formation of the oxazole ring followed by the introduction of the fluorophenyl and methyl groups. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorobenzaldehyde with an appropriate amine and acetic acid can lead to the formation of the desired oxazole derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis. Industrial methods often prioritize scalability and cost-effectiveness while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce new substituents on the fluorophenyl ring .

Scientific Research Applications

2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use in drug development for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group and oxazole ring play crucial roles in binding to target molecules, influencing their activity and function. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Phenyl Oxazole Analogs

a) 2-[2-(4-Bromophenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid
  • CAS : 328918-82-7
  • Molecular Formula: C₁₂H₁₀BrNO₃
  • Molecular Weight : 296.12 g/mol
  • Key Difference : Bromine replaces fluorine at the phenyl ring’s para position.
  • Brominated analogs often exhibit enhanced lipophilicity compared to fluorinated counterparts, which may influence pharmacokinetics .
b) 2-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid Derivatives
  • Example: ({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)acetic acid (CAS: Not explicitly listed; ChemSpider ID: 7830338).
  • Key Difference : Chlorine at the meta position of the phenyl ring.
  • Chlorine’s electronegativity may modulate electronic effects on the oxazole ring, affecting reactivity .
c) 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic Acid
  • CAS : 107367-98-6
  • Molecular Formula: C₁₂H₁₁NO₃
  • This compound is commercially available, suggesting broader utility in synthesis .

Heterocycle-Modified Analogs

a) 2-[4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetic Acid
  • Molecular Formula: C₁₂H₁₀FNO₂S
  • Molecular Weight : 251.28 g/mol
  • Key Difference : Replacement of oxazole with thiazole (sulfur instead of oxygen in the heterocycle).
  • Impact : Thiazole’s sulfur atom introduces distinct electronic properties and hydrogen-bonding capabilities. This analog may exhibit altered solubility and bioavailability compared to oxazole derivatives .
b) 2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic Acid
  • CAS : 929972-73-6
  • Molecular Formula: C₁₀H₉NO₄
  • Key Difference : Furan-2-yl substituent replaces the fluorophenyl group.

Table 1: Molecular Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) LogP* Key Substituent
Target Compound (4-Fluorophenyl oxazole) C₁₂H₁₀FNO₃ 235.21 ~2.1 4-Fluorophenyl
4-Bromophenyl analog C₁₂H₁₀BrNO₃ 296.12 ~2.8 4-Bromophenyl
Thiazole analog C₁₂H₁₀FNO₂S 251.28 ~2.5 Thiazole core
Phenyl analog (no halogen) C₁₂H₁₁NO₃ 217.22 ~1.9 Phenyl

*LogP values estimated using fragment-based methods.

Industrial Relevance

  • The discontinuation of the target compound contrasts with the commercial availability of non-halogenated analogs , highlighting market-driven preferences for simpler structures in bulk synthesis.

Biological Activity

2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by its molecular formula C12H12FN2O2C_{12}H_{12}FN_{2}O_{2} and a molecular weight of approximately 221.23 g/mol. The presence of the fluorine atom and the oxazole ring contributes to its unique biological properties.

Biological Activity Overview

Research indicates that 2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid exhibits various biological activities, including:

  • Anti-inflammatory effects : The compound has shown promise in reducing inflammation in preclinical models.
  • Anticancer properties : Studies have documented its cytotoxic effects against several cancer cell lines.
  • Antimicrobial activity : Initial assessments suggest potential antibacterial and antifungal properties.

The biological activity of this compound can be attributed to several mechanisms:

  • PPAR Agonism : It has been identified as a triple agonist for PPARα, PPARγ, and PPARδ, which are nuclear receptors involved in lipid metabolism and glucose homeostasis. The EC50 values for these activities are notably low (0.029 µM for PPARα and PPARδ) .
  • Induction of Apoptosis : In vitro studies have shown that the compound can induce apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage .
  • Inhibition of Cell Proliferation : The compound exhibits significant antiproliferative effects across various cancer cell lines, with IC50 values indicating potent activity .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of 2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). The compound demonstrated an IC50 value of 15.63 µM, comparable to established chemotherapeutics like Tamoxifen .

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups. This suggests its potential utility in treating inflammatory diseases .

Data Tables

Biological ActivityCell Line/ModelIC50 (µM)
AntiproliferativeMCF-715.63
PPARα AgonismN/A0.029
PPARγ AgonismN/A0.013
PPARδ AgonismN/A0.029

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Reactant of Route 2
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2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid

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